![molecular formula C15H17N3O4S B2495801 2-[2,5-dioxo-4-(2-thienyl)-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl]-N-propylacetamide CAS No. 2108799-70-6](/img/structure/B2495801.png)
2-[2,5-dioxo-4-(2-thienyl)-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl]-N-propylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2,5-dioxo-4-(2-thienyl)-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl]-N-propylacetamide is a useful research compound. Its molecular formula is C15H17N3O4S and its molecular weight is 335.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The compound, also known as PBDB-T-2F , is a wide bandgap polymer donor (n-type semiconductor) used in high-performance polymer solar cells (PSCs) . Its primary targets are the electron-rich regions in the active layer of the solar cell, where it donates electrons.
Mode of Action
PBDB-T-2F interacts with its targets through π-π stacking alignment . This interaction facilitates charge carrier transport, which is crucial for the efficiency of the solar cell .
Biochemical Pathways
The compound affects the electron transport pathway in the active layer of the solar cell. When light strikes the active layer, the compound absorbs photons and generates excitons. These excitons are then dissociated into free charge carriers (electrons and holes), which are transported to the respective electrodes, generating an electric current .
Pharmacokinetics
While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drugs in the body, in the context of PBDB-T-2F, we can discuss its solubility and stability. PBDB-T-2F is soluble in chlorobenzene, chloroform, and dichlorobenzene . This solubility is crucial for the fabrication of the active layer in the solar cell.
Result of Action
The action of PBDB-T-2F results in the generation of an electric current in the solar cell . It contributes to the high efficiency of the solar cell by facilitating charge carrier transport and suppressing recombination in devices .
Action Environment
The action, efficacy, and stability of PBDB-T-2F can be influenced by environmental factors such as temperature, light intensity, and humidity. For instance, the compound’s solubility can be affected by temperature, which in turn can impact the fabrication and performance of the solar cell .
特性
IUPAC Name |
2-(2,5-dioxo-4-thiophen-2-yl-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-2-5-16-11(19)7-18-9-8-22-14(20)12(9)13(17-15(18)21)10-4-3-6-23-10/h3-4,6,13H,2,5,7-8H2,1H3,(H,16,19)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMBPXHXMFBLTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C2=C(C(NC1=O)C3=CC=CS3)C(=O)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
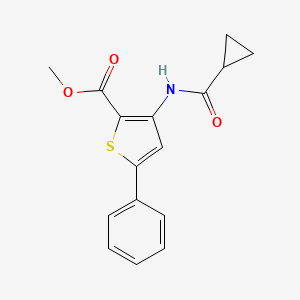
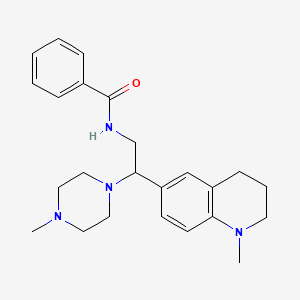
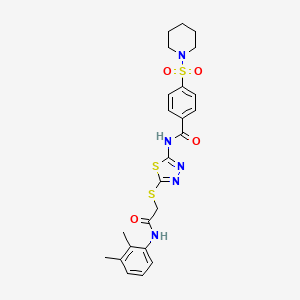
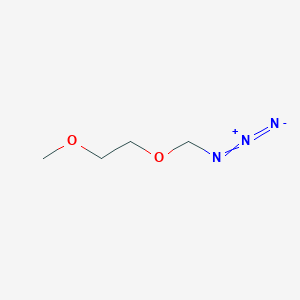

![N-{2-[(2-fluorophenyl)formamido]ethyl}-3-(2-phenylethenesulfonamido)propanamide](/img/structure/B2495727.png)
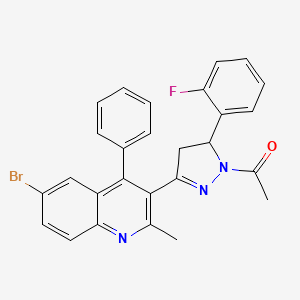
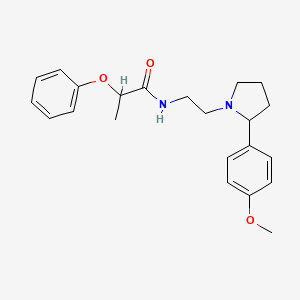
![2-(4-chlorophenyl)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide](/img/structure/B2495732.png)
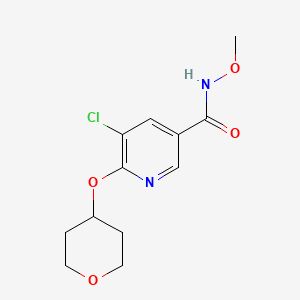
![1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone](/img/structure/B2495736.png)
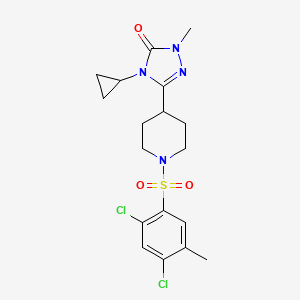
![3-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-YL]-1-phenylurea](/img/structure/B2495740.png)
![3-{[4-(dimethylamino)phenyl]carbamoyl}-2-{[(pyridin-2-yl)methyl]amino}propanoic acid](/img/structure/B2495741.png)
